molecular formula C11H11F3O3 B8619039 Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Cat. No. B8619039
M. Wt: 248.20 g/mol
InChI Key: XNZMSJYAOSOICK-UHFFFAOYSA-N
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Patent
US08772296B2

Procedure details

To a 3 L flask containing methyl 4-acetylbenzoate (60 g, 0.34 mol, 1.0 equiv) in 1.0 L THF was added 96.6 g TMS-CF3 (0.68 mol, 2.0 equiv) at 0° C. The solution was allowed to stir for 30 min, followed by the dropwise addition of 680 mL tetrabutylammonium fluoride (1.0M in THF, 0.68 mol, 2.0 equiv) via addition funnel over a period of 3 h. After the addition was complete, the solution was allowed to stir for an additional 30 min and warm to room temperature. The solution was then concentrated down under reduced pressure. Then the mixture was diluted with Sat. NaHCO3 and extracted (4×10% MeOH/CH2Cl2). The organics were combined, dried (MgSO4), and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 15% EtOAc/Hexanes) gave the product as an orange oil.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Quantity
680 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[Si]([C:18]([F:21])([F:20])[F:19])(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[F:19][C:18]([F:21])([F:20])[C:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1)([OH:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
96.6 g
Type
reactant
Smiles
[Si](C)(C)(C)C(F)(F)F
Step Three
Name
Quantity
680 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir for an additional 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated down under reduced pressure
ADDITION
Type
ADDITION
Details
Then the mixture was diluted with Sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted (4×10% MeOH/CH2Cl2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 15% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(C)(O)C1=CC=C(C(=O)OC)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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